molecular formula C8H9N3O B1616702 7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one CAS No. 5428-93-3

7-Amino-6-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B1616702
CAS No.: 5428-93-3
M. Wt: 163.18 g/mol
InChI Key: ZRTWKTFEWYRXAB-UHFFFAOYSA-N
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Description

7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound through an intramolecular cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: A structurally similar compound with potential biological activities.

    6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Another related compound with similar chemical properties.

Uniqueness

7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is unique due to the presence of the amino group at the 7-position and the methyl group at the 6-position. These functional groups can influence the compound’s reactivity and biological activities, making it distinct from other similar compounds.

Properties

IUPAC Name

7-amino-6-methyl-2,3-dihydropyrrolo[3,4-c]pyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-7(9)6-5(2-10-4)3-11-8(6)12/h2H,3,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTWKTFEWYRXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CNC(=O)C2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279596
Record name 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5428-93-3
Record name NSC37784
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC13332
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Amino-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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